molecular formula C12H15ClN2O B1318917 4-(Piperidin-4-yloxy)benzonitrile hydrochloride CAS No. 333954-90-8

4-(Piperidin-4-yloxy)benzonitrile hydrochloride

Cat. No.: B1318917
CAS No.: 333954-90-8
M. Wt: 238.71 g/mol
InChI Key: VXGQMTUMJLRDDQ-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2O. It is a derivative of benzonitrile, featuring a piperidine ring substituted at the 4-position with an oxy group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Synthesis
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Research has shown that it plays a crucial role in developing drugs aimed at treating conditions such as depression, anxiety disorders, and other central nervous system (CNS) disorders .

Case Study: CNS Disorders
A notable study explored the use of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride in developing multiple antagonists for treating CNS-related disorders. The findings indicated that compounds derived from this structure could effectively prevent or treat conditions like generalized anxiety disorder and major depressive disorder .

Biological Research

Receptor Interaction Studies
The compound is extensively studied for its interactions with various receptors and enzymes, aiding in understanding drug mechanisms and therapeutic effects. It has been identified as a potential ligand for histamine H3 receptors, which are critical in neuropharmacology .

Table: Biological Activity of Related Compounds

Compound NameTarget ReceptorAffinity (nM)Effect
4-(Piperidin-4-yloxy)benzonitrileHistamine H3 receptor12.5Antagonist activity
ADS031Histamine H3 receptor12.5Inhibitory activity
Various Piperidine DerivativesProtein KinasesVariableEnhanced binding

Material Science

Polymer Formulations
In material science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial processes .

Analytical Chemistry

Reference Standard Usage
The compound serves as a reference standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. Its stability and defined properties make it suitable for use in quality control and analytical assessments .

Agrochemical Formulations

Crop Protection Agents
Research indicates potential applications of this compound in developing agrochemicals aimed at crop protection. Its incorporation into formulations may contribute to sustainable agricultural practices by enhancing the efficacy of pesticides and herbicides .

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect different biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-(Piperidin-4-yloxy)benzonitrile
  • 4-(Piperidin-4-yl)benzonitrile

Uniqueness

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research applications .

Biological Activity

4-(Piperidin-4-yloxy)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring connected to a benzonitrile moiety through an ether linkage. This configuration is crucial for its biological activity.

  • Molecular Formula : C12H14ClN2O
  • Molecular Weight : Approximately 273.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperidine ring enhances binding affinity, while the benzonitrile group contributes to the compound's overall stability and reactivity.

Key Mechanisms:

  • Muscarinic Receptor Modulation : The compound acts as an allosteric modulator of muscarinic receptors, which are involved in cognitive functions and motor control. This suggests potential therapeutic applications in neurological disorders like Alzheimer's disease.
  • Enzyme Interactions : It has been shown to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Muscarinic receptor modulationBinding assaysSignificant modulation observed, indicating potential for cognitive enhancement
Study 2AChE inhibitionEnzyme assaysIC50 values suggest effective inhibition comparable to known inhibitors
Study 3Antimicrobial activityMIC testsExhibited bactericidal effects against Gram-positive bacteria

Case Studies

  • Cognitive Enhancement Potential :
    A study investigating the effects of this compound on cognitive function demonstrated promising results in animal models. The compound showed improved memory retention and learning capabilities, likely due to its modulation of muscarinic receptors .
  • Antimicrobial Properties :
    Another research effort focused on the antimicrobial activity of the compound against various pathogens. Results indicated that it had significant bactericidal effects against several Gram-positive bacteria, suggesting potential applications in treating infections .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • Detailed structure-activity relationship (SAR) studies to optimize efficacy.
  • Clinical trials to assess safety and therapeutic benefits in humans.
  • Exploration of additional biological targets beyond muscarinic receptors.

Properties

IUPAC Name

4-piperidin-4-yloxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQMTUMJLRDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591172
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-90-8
Record name Benzonitrile, 4-(4-piperidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333954-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Piperidin-4-yl)oxy]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add dropwise acetyl chloride (2.5 mL) to methanol (5.0 mL) at 0° C. Stir the resulting solution at 0° C. for 90 min. Then add a solution of 4-(4-cyano-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (284 mg, 0.94 mmol) in methanol. Stir the resulting mixture for 3 h. Evaporate the solvent and triturate with diethyl ether to provide the title compound (216 mg, 96%).
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

Step-2: To a stirred solution of 100 mL (400 mmol) of 4N HCl in dioxanes was added the step-1 product, 4-(4-cyanophenoxy)piperidine-1-carboxylic acid tert-butyl ester, (12.60 g, 0.0417 mol) and the mixture stirred 2 h, and 150 mL of 67% Et2O/hexanes added. The resulting slurry was filtered and dried under vacuum (1 torr, 60° C.) to afford the step-2 product, 4-(piperidin-4-yloxy)benzonitrile hydrochloride, as a white solid (9.10 g, 91%): LCMS [MH+]203, Rt 1.23.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
[Compound]
Name
dioxanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Et2O hexanes
Quantity
150 mL
Type
solvent
Reaction Step Two

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